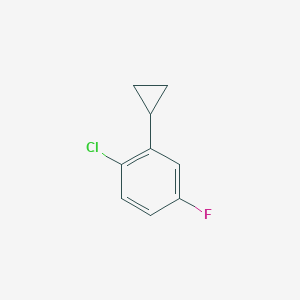
1-Chloro-2-cyclopropyl-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-cyclopropyl-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a chlorine atom, a fluorine atom, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopropyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 2-cyclopropyl-4-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-cyclopropyl-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzene ring can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Cyclohexane derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-Chloro-2-cyclopropyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Chloro-2-cyclopropyl-4-fluorobenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms activate the benzene ring towards nucleophilic attack. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
- 1-Chloro-4-fluorobenzene
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-3-fluorobenzene
- Fluorobenzene
Comparison: 1-Chloro-2-cyclopropyl-4-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its simpler counterparts like 1-Chloro-4-fluorobenzene. The cyclopropyl group also influences the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.
Properties
Molecular Formula |
C9H8ClF |
|---|---|
Molecular Weight |
170.61 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyl-4-fluorobenzene |
InChI |
InChI=1S/C9H8ClF/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
HDCNYRMTOUYZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















